[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 7-methylbenzaldehyde under acidic conditions to form the benzimidazole ring. The resulting product is then reacted with ethylenediamine to introduce the ethylamine group. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-benzimidazol-2-yl)ethanamine
- 2-(1H-Benzimidazol-2-yl)ethylamine
Uniqueness
[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is unique due to the presence of the 7-methyl group on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;;/h2-4H,5-6,11H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSURNGADNUKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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